Exclusive Substrate Specificity for Pseudooxynicotine Amine Oxidase (PAO) Versus Nicotine
The pseudooxynicotine amine oxidase (PAO) from Pseudomonas sp. HZN6 exhibits strict substrate specificity, catalyzing oxidative deamination exclusively at the methylaminobutanone side chain of pseudooxynicotine. The parent alkaloid nicotine is not a substrate for this enzyme [1]. Kinetic characterization of the PAO–pseudooxynicotine system yielded a Michaelis constant (Km) of 0.247 mM and a turnover number (kcat) of 151 s⁻¹ at pH 8.0 [2]. In contrast, the upstream enzyme nicotine oxidoreductase (NicA2) from S16 acts on (S)-nicotine with a Km of 114 nM (0.000114 mM), a difference of over 2,000-fold in Km, confirming that the two enzymatic steps involve distinct, non-interchangeable substrates [3]. This divergence means that pseudooxynicotine cannot be functionally replaced by nicotine in any assay designed to monitor the downstream pyrrolidine cleavage step.
| Evidence Dimension | Enzyme–substrate binding affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.247 mM for PAO (pseudooxynicotine amine oxidase) |
| Comparator Or Baseline | Nicotine: Km = 0.000114 mM for NicA2 (nicotine oxidoreductase) |
| Quantified Difference | ~2,166-fold higher Km (weaker binding for its cognate enzyme) confirming distinct enzyme-substrate pairing |
| Conditions | PAO assay at pH 8.0, temperature unspecified; NicA2 assay with O2 as oxidizing substrate |
Why This Matters
Researchers studying the pyrrolidine pathway require genuine pseudooxynicotine substrate; substitution with nicotine would yield zero activity in PAO-based assays.
- [1] Qiu, J., Ma, Y., Wen, Y., Chen, L., Wu, L., Liu, W. Functional identification of two novel genes from Pseudomonas sp. strain HZN6 involved in the catabolism of nicotine. Appl. Environ. Microbiol. 2012, 78, 2154–2160. View Source
- [2] BRENDA Enzyme Database. Ligand: pseudooxynicotine (BRENDA ligand ID 28623). Retrieved 2026. View Source
- [3] Fast kinetics reveals rate-limiting oxidation and the role of the aromatic cage in the mechanism of the nicotine-degrading enzyme NicA2. J. Biol. Chem. 2021, 296, 100206. View Source
